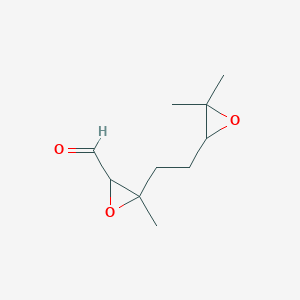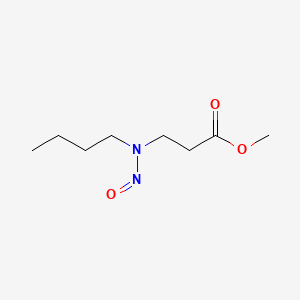
N-Butyl-N-(2-carboxyethyl)nitrosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N-(2-carboxyethyl)nitrosamine is a chemical compound belonging to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties and are found in various environmental sources, including food, water, and tobacco smoke . This compound, specifically, has been studied for its role in inducing bladder cancer in preclinical models .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Butyl-N-(2-carboxyethyl)nitrosamine can be synthesized through the nitrosation of secondary amines. A common method involves the use of tert-butyl nitrite (TBN) under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields . Another method involves the use of the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions (NO+) under mild and homogeneous conditions .
Industrial Production Methods: Industrial production of nitrosamines, including this compound, typically involves large-scale nitrosation processes. These processes often use sodium nitrite as the nitrosating agent in the presence of secondary amines .
Análisis De Reacciones Químicas
Types of Reactions: N-Butyl-N-(2-carboxyethyl)nitrosamine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can lead to the formation of amines .
Aplicaciones Científicas De Investigación
N-Butyl-N-(2-carboxyethyl)nitrosamine has been extensively used in scientific research, particularly in the study of bladder cancer. It is a preferred model for inducing bladder cancer in mice due to its high reproducibility and genetic fidelity to human disease . Additionally, this compound is used in toxicological studies to understand the carcinogenic mechanisms of nitrosamines .
Mecanismo De Acción
The mechanism of action of N-Butyl-N-(2-carboxyethyl)nitrosamine involves the formation of reactive oxygen species (ROS) and carbon-centered radicals. These reactive species cause DNA damage, leading to mutations and potentially cancer . The compound undergoes enzymatic α-hydroxylation, forming unstable intermediates that decompose to DNA-alkylating agents .
Comparación Con Compuestos Similares
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosopyrrolidine (NPYR)
Comparison: N-Butyl-N-(2-carboxyethyl)nitrosamine is unique due to its specific application in bladder cancer research. While other nitrosamines like NDMA and NDEA are also potent carcinogens, they are more commonly associated with liver cancer . The structural differences among these compounds influence their reactivity and the types of cancers they induce .
Propiedades
Número CAS |
51938-21-7 |
|---|---|
Fórmula molecular |
C8H16N2O3 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
methyl 3-[butyl(nitroso)amino]propanoate |
InChI |
InChI=1S/C8H16N2O3/c1-3-4-6-10(9-12)7-5-8(11)13-2/h3-7H2,1-2H3 |
Clave InChI |
OZQOCSYHTLQBCN-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCC(=O)OC)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


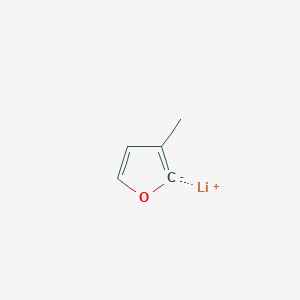

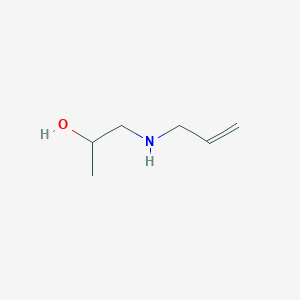
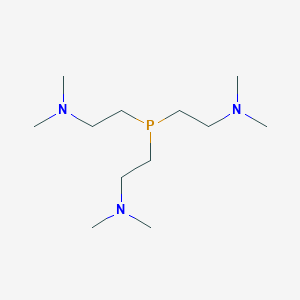
![(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B14653626.png)
![2,2'-[Oxydi(4,1-phenylene)]bis(4-chloro-1H-isoindole-1,3(2H)-dione)](/img/structure/B14653645.png)
![2-Butoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14653648.png)

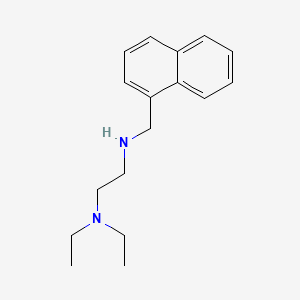
![3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14653682.png)

